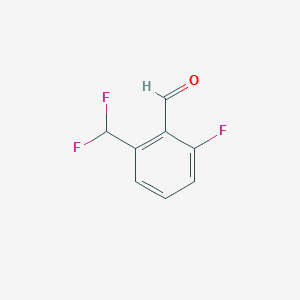

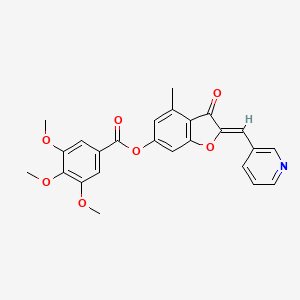

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3,4-dichlorobenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3,4-dichlorobenzyl)acetamide" is not directly described in the provided papers. However, related compounds with similar structural motifs have been studied. For instance, compounds with naphthalene rings and acetamide groups have been synthesized and analyzed for various biological activities and structural properties. These compounds often exhibit interesting chemical and pharmacological properties due to their structural features, such as the presence of chloro substituents and acetamide linkages .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent or through the reaction of an amine with an acid chloride. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of dry dichloromethane, lutidine, and TBTU . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the crystal structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide was determined using X-ray diffraction, revealing an sp3-hybridized carbon atom connected to the nitrogen atom of the acetamide group . The structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was also elucidated by X-ray diffraction, along with NMR and IR spectroscopy . These techniques would be essential for analyzing the molecular structure of "N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3,4-dichlorobenzyl)acetamide".

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and can form angular heterocyclic compounds with certain bifunctional aromatic amines . These reactions are influenced by the reactivity of the acetamide moiety and the substituents present on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For instance, the presence of halogen substituents can affect the compound's density, melting point, and solubility. The crystallographic analysis provides insights into the conformation and packing of the molecules in the solid state, which can influence the compound's stability and reactivity . The intermolecular and intramolecular hydrogen bonding patterns observed in these structures are also crucial for understanding the compound's properties and potential interactions with biological targets.

Aplicaciones Científicas De Investigación

Chemical Reactions and Structural Studies

N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and, under certain conditions, forms angular heterocyclic compounds, suggesting a versatile reactivity in the synthesis of complex organic structures (Agarwal & Mital, 1976). The compound has been involved in studies focusing on the balance between hydrogen bonding, stacking, and halogen bonding, providing insights into noncovalent interactions critical for molecular architecture and stability (Gouda et al., 2022).

Interaction with Biological Systems

A variant of the compound, with a similar naphthoquinone structure, has been explored for its anxiolytic effects in animal models, indicating potential biological activities and therapeutic applications (Lutsenko, Bobyrev & Devyatkina, 2013). It's worth noting that while the structural similarities suggest possible biological activities, direct studies on N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3,4-dichlorobenzyl)acetamide specifically may be required for conclusive insights.

Molecular Synthesis and Design

In the realm of synthetic chemistry, derivatives of this compound have been explored for various applications, including the design of complex molecules with potential biological activities (Karmakar, Kalita & Baruah, 2009). The structural versatility and reactivity of these compounds make them valuable in the synthesis of novel molecules with tailored properties.

Propiedades

IUPAC Name |

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(3,4-dichlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3NO3/c1-10(24)23(9-11-6-7-14(20)15(21)8-11)17-16(22)18(25)12-4-2-3-5-13(12)19(17)26/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRHUODULWCZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3,4-dichlorobenzyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)

![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)

![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)

![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)

![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)

![2-[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2518226.png)